(+)-Bicifadine
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Overview
Description
(+)-Bicifadine is a synthetic compound that has garnered interest in the scientific community due to its potential therapeutic applications. It is primarily known for its analgesic properties and has been studied for its efficacy in treating various types of pain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Bicifadine involves several steps, starting from commercially available starting materials. The key steps typically include the formation of the bicyclic core structure, followed by functional group modifications to introduce the desired substituents. Common reagents used in the synthesis include organometallic reagents, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and reduce production costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
(+)-Bicifadine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: Investigated for its effects on biological systems, particularly its analgesic properties.
Medicine: Explored as a potential therapeutic agent for pain management.
Mechanism of Action
The mechanism of action of (+)-Bicifadine involves its interaction with specific molecular targets in the body. It is believed to exert its analgesic effects by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their pain-relieving effects. The compound may also interact with other pathways and receptors involved in pain modulation.
Comparison with Similar Compounds
(+)-Bicifadine can be compared with other analgesic compounds such as tramadol and duloxetine. While all these compounds share the common feature of inhibiting neurotransmitter reuptake, this compound is unique in its specific molecular structure and the particular balance of neurotransmitter inhibition it achieves. This uniqueness may contribute to its distinct pharmacological profile and potential advantages in certain therapeutic contexts.
List of Similar Compounds
- Tramadol
- Duloxetine
- Venlafaxine
Biological Activity
(+)-Bicifadine, a non-narcotic analgesic, has garnered attention for its unique pharmacological profile as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). This compound exhibits significant biological activity, particularly in pain management, and presents a lower abuse potential compared to traditional psychostimulants. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and clinical efficacy supported by various studies.
This compound is chemically classified as 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride (CAS 66504-75-4). It functions primarily as an antagonist of the norepinephrine transporter (NET), with an IC50 value of 55 nM. Additionally, it inhibits serotonin (5-HT) and dopamine (DA) transporters with IC50 values of 117 nM and 910 nM, respectively . The compound's action on these neurotransmitter systems contributes to its antinociceptive properties.
Antinociceptive Activity
Bicifadine has demonstrated robust antinociceptive effects in various preclinical models:
- Formalin Test : Bicifadine was shown to be effective in both phases of the formalin test in rats and mice, indicating its ability to alleviate both acute and persistent pain .
- Pain Models : The compound has been effective in models of inflammatory pain, visceral pain, and chronic neuropathic pain .
The efficacy of bicifadine in clinical settings has also been confirmed through randomized controlled trials:
- Postoperative Pain : A study demonstrated that bicifadine significantly reduced postoperative bunionectomy pain compared to placebo .
- Dental Pain : Clinical trials have shown its effectiveness in managing acute dental pain .
Abuse Potential
Research indicates that bicifadine possesses a low abuse potential. In animal models, bicifadine produced discriminative stimulus effects similar to those of antidepressants rather than psychostimulants. Its reinforcing efficacy was markedly lower than that of cocaine or amphetamines, suggesting a safer profile for therapeutic use . Microdialysis studies revealed that bicifadine increases serotonin levels more than dopamine levels in the nucleus accumbens, further supporting its classification as a low-abuse potential compound .
Pharmacokinetics
The pharmacokinetics of this compound were studied following a single oral dose of 200 mg in healthy male subjects:
- Absorption : The maximum concentration in plasma was reached approximately one hour post-administration.
- Half-life : The elimination half-life was found to be around 1.6 hours for bicifadine.
- Metabolism : Major metabolites included hydroxymethyl bicifadine and various glucuronide conjugates, with approximately 92% of the administered dose recovered primarily through urine .
Structure-Activity Relationships (SAR)
Studies on the structure-activity relationships of bicifadine analogs have identified key chemical features necessary for their pharmacological activity. Variations in the bicyclic structure and functional groups have been explored to enhance selectivity towards monoamine transporters while maintaining analgesic efficacy .
Summary Table of Biological Activity
Property | Value/Description |
---|---|
Chemical Name | 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride |
IC50 (NET) | 55 nM |
IC50 (SERT) | 117 nM |
IC50 (DAT) | 910 nM |
Efficacy in Pain Models | Effective in acute, persistent, inflammatory, and neuropathic pain |
Clinical Trials | Effective for postoperative and dental pain |
Abuse Potential | Low; resembles antidepressants more than psychostimulants |
Properties
CAS No. |
83213-66-5 |
---|---|
Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
(1R,5S)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C12H15N/c1-9-2-4-10(5-3-9)12-6-11(12)7-13-8-12/h2-5,11,13H,6-8H2,1H3/t11-,12+/m1/s1 |
InChI Key |
OFYVIGTWSQPCLF-NEPJUHHUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@]23C[C@@H]2CNC3 |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC2CNC3 |
Related CAS |
66504-75-4 (hydrochloride) |
Origin of Product |
United States |
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